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For Researchers, Scientists, and Drug Development Professionals

Abstract
Favipiravir, also known by its developmental code T-705 and brand name Avigan®, is a broad-

spectrum antiviral agent effective against a range of RNA viruses. Initially developed for

influenza, its mechanism of action has led to its investigation for other viral infections. This

technical guide provides a comprehensive overview of the core physicochemical properties of

Favipiravir, detailed experimental protocols for their determination, and a visualization of its

mechanism of action. All quantitative data are presented in structured tables for clarity and

ease of comparison.

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical

determinants of its biopharmaceutical performance, including absorption, distribution,

metabolism, and excretion (ADME). Key properties of Favipiravir are summarized below.
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Property Value

Chemical Name 6-fluoro-3-hydroxypyrazine-2-carboxamide

Molecular Formula C₅H₄FN₃O₂

Molecular Weight 157.10 g/mol

Appearance White to light yellow powder

Melting Point 187-193 °C

Solubility

- Slightly soluble in water[1][2]- Sparingly

soluble in methanol[1]- Soluble in DMSO (30

mg/mL)[1]- Soluble in a 50:50 mixture of

acetonitrile and water[3]

Dissociation Constant (pKa) ~5.1[4]

LogP (Octanol/Water) 0.25 - 0.49

Crystalline Form
Exists in at least two polymorphic forms

(orthorhombic and tetragonal)[5]

Mechanism of Action
Favipiravir is a prodrug that, upon entering the body, is converted into its active form,

favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite functions as a

purine analogue, competitively inhibiting the RNA-dependent RNA polymerase (RdRp)

enzyme, which is essential for the replication of many RNA viruses. The incorporation of

Favipiravir-RTP into the nascent viral RNA strand leads to lethal mutagenesis and chain

termination, thereby halting viral replication.
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Intracellular activation and mechanism of action of Favipiravir.
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Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of Favipiravir

are provided below. These protocols are based on established analytical techniques and

findings from published research.

Solubility Determination (HPLC Method)
This protocol describes the determination of Favipiravir solubility in a given solvent using High-

Performance Liquid Chromatography (HPLC).

Materials and Equipment:

Favipiravir reference standard

Solvent of interest (e.g., water, buffers of different pH)

HPLC system with a UV detector

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (50:50 v/v)[3]

Volumetric flasks, pipettes, and syringes

Syringe filters (0.45 µm)

Analytical balance

Shaker or magnetic stirrer

Procedure:

Preparation of Standard Solutions:

Accurately weigh a known amount of Favipiravir reference standard and dissolve it in the

mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
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Prepare a series of calibration standards by diluting the stock solution with the mobile

phase to achieve concentrations ranging from 10 to 60 µg/mL.[1]

Sample Preparation:

Add an excess amount of Favipiravir to a known volume of the solvent of interest in a

sealed container.

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach

equilibrium (typically 24-48 hours).

After equilibration, allow the suspension to settle.

Filter an aliquot of the supernatant through a 0.45 µm syringe filter to remove undissolved

solid.

Dilute the filtered solution with the mobile phase to a concentration within the calibration

range.

HPLC Analysis:

Set up the HPLC system with the C18 column and the specified mobile phase.

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 323 nm.[1]

Inject the calibration standards and the diluted sample solution into the HPLC system.

Record the peak areas from the chromatograms.

Data Analysis:

Construct a calibration curve by plotting the peak area versus the concentration of the

standard solutions.

Determine the concentration of Favipiravir in the diluted sample solution using the

calibration curve.
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Calculate the solubility of Favipiravir in the solvent of interest by accounting for the dilution

factor.

Melting Point Determination (Differential Scanning
Calorimetry)
This protocol outlines the determination of the melting point of Favipiravir using Differential

Scanning Calorimetry (DSC).

Materials and Equipment:

Favipiravir powder

DSC instrument

Aluminum DSC pans and lids

Crimper for sealing pans

Inert gas supply (e.g., nitrogen)

Procedure:

Sample Preparation:

Accurately weigh 2-5 mg of Favipiravir powder into an aluminum DSC pan.

Hermetically seal the pan using a crimper.

Prepare an empty sealed aluminum pan to be used as a reference.

DSC Analysis:

Place the sample pan and the reference pan into the DSC cell.

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
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Heat the sample from ambient temperature to a temperature above the expected melting

point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

Data Analysis:

Record the heat flow as a function of temperature.

The melting point is determined as the onset or peak temperature of the endothermic

event corresponding to the melting of the substance.

pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of Favipiravir

using potentiometric titration.

Materials and Equipment:

Favipiravir

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M

NaOH)

pH meter with a combination electrode

Burette

Magnetic stirrer and stir bar

Beaker

Procedure:

Sample Preparation:

Accurately weigh a known amount of Favipiravir and dissolve it in a known volume of

deionized water to prepare a solution of known concentration.

Titration:
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Place the Favipiravir solution in a beaker with a magnetic stir bar and immerse the pH

electrode.

Titrate the solution with the standardized strong base (or acid, depending on the initial pH

of the solution), adding small increments of the titrant.

Record the pH of the solution after each addition of the titrant, allowing the reading to

stabilize.

Data Analysis:

Plot the pH of the solution versus the volume of titrant added.

The pKa is the pH at which half of the Favipiravir molecules are ionized. This corresponds

to the midpoint of the steepest part of the titration curve.

LogP Determination (Shake-Flask Method)
This protocol details the determination of the octanol-water partition coefficient (LogP) of

Favipiravir using the shake-flask method.

Materials and Equipment:

Favipiravir

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

Shaker

UV-Vis spectrophotometer or HPLC system

pH meter

Procedure:
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Preparation of Saturated Solvents:

Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously.

Allow the phases to separate completely. The upper phase is water-saturated n-octanol,

and the lower phase is n-octanol-saturated water.

Partitioning:

Dissolve a known amount of Favipiravir in the n-octanol-saturated water to a known

concentration.

Add an equal volume of the water-saturated n-octanol to the aqueous solution in a

separatory funnel or centrifuge tube.

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached

(e.g., 1-2 hours).

Centrifuge the mixture to ensure complete phase separation.

Analysis:

Carefully separate the aqueous and organic phases.

Determine the concentration of Favipiravir in the aqueous phase using a suitable

analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Data Analysis:

Calculate the concentration of Favipiravir in the n-octanol phase by subtracting the amount

remaining in the aqueous phase from the initial amount.

The partition coefficient (P) is the ratio of the concentration of Favipiravir in the n-octanol

phase to its concentration in the aqueous phase.

LogP is the base-10 logarithm of the partition coefficient.

Crystalline Form Analysis (X-ray Powder Diffraction)
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This protocol describes the analysis of the crystalline form of Favipiravir using X-ray Powder

Diffraction (XRPD).

Materials and Equipment:

Favipiravir powder

XRPD instrument with a Cu Kα radiation source

Sample holder

Procedure:

Sample Preparation:

Place a small amount of Favipiravir powder onto the sample holder and gently flatten the

surface to ensure a uniform sample.

XRPD Analysis:

Place the sample holder into the XRPD instrument.

Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) at a specified scan

rate.

Data Analysis:

The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic

of the crystalline structure of the material.

The pattern of peaks can be compared to reference patterns to identify the polymorphic

form.

Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties

of Favipiravir (T-705). The presented data, organized for clarity, and the detailed experimental

protocols offer a valuable resource for researchers, scientists, and professionals involved in the
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development and analysis of this important antiviral drug. The visualization of the mechanism

of action further aids in understanding its biological activity. A thorough understanding and

characterization of these properties are fundamental for formulation development, quality

control, and regulatory submissions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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